4-(but-3-yn-1-yl)piperazin-2-one
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Description
“4-(but-3-yn-1-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O/c1-2-3-5-10-6-4-9-8(11)7-10/h1H,3-7H2,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure.Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(but-3-yn-1-yl)piperazin-2-one involves the reaction of but-3-yn-1-ol with piperazine followed by oxidation of the resulting product.", "Starting Materials": [ "But-3-yn-1-ol", "Piperazine", "Oxidizing agent (e.g. sodium hypochlorite)" ], "Reaction": [ "Step 1: But-3-yn-1-ol is reacted with piperazine in the presence of a suitable solvent (e.g. ethanol) and a catalyst (e.g. triethylamine) to form 4-(but-3-yn-1-yl)piperazine.", "Step 2: The resulting product from step 1 is then oxidized using an oxidizing agent (e.g. sodium hypochlorite) to form 4-(but-3-yn-1-yl)piperazin-2-one.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] } | |
CAS No. |
1181226-23-2 |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-but-3-ynylpiperazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-5-10-6-4-9-8(11)7-10/h1H,3-7H2,(H,9,11) |
InChI Key |
RBRVRBGKCNOUTF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CCNC(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
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